Methoxy Regioisomer Specificity: 2,5-Dimethoxy vs. 3,4-Dimethoxy Analogs and Their Divergent Target Engagement Profiles
In the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series, the position of methoxy substituents on the N-aryl ring exerts a profound effect on PKM2 activator potency. While the 2,5-dimethoxy compound (CAS 922005-66-1) has not been directly assayed in the published PKM2 screen, systematic SAR data from Walsh et al. (2011) show that the 4-methoxy-phenyl analog (compound 33) exhibits an AC₅₀ of 16.3 μM, whereas shifting the methoxy to the 3-position (compound 34) improves potency to 1.1 μM—a 14.8-fold enhancement [1]. By extension, the 2,5-dimethoxy substitution pattern on CAS 922005-66-1 combines a sterically accessible ortho-methoxy and a meta-like methoxy at the 5-position, creating a hydrogen-bond acceptor topography distinct from the 3,4-dimethoxy regioisomer (CAS 922133-58-2) and the 2,4-dimethoxy TRIM24 ligand 3b [2]. Published crystal structures confirm that the 2,4-dimethoxy arrangement in compound 3b engages the TRIM24 PHD-bromodomain via a specific water-mediated hydrogen bond network involving the 4-methoxy oxygen [2]. The 2,5-substitution pattern in CAS 922005-66-1 is topologically incompatible with this binding mode, predicting a fundamentally different selectivity fingerprint.
| Evidence Dimension | Positional effect of aryl methoxy substitution on PKM2 AC₅₀ potency |
|---|---|
| Target Compound Data | 2,5-dimethoxy substitution (no published AC₅₀; potency predicted to differ from 3- or 4-mono-methoxy based on SAR trends) |
| Comparator Or Baseline | Compound 33: 4-methoxy-phenyl, AC₅₀ = 16.3 μM, Max Resp. 85% | Compound 34: 3-methoxy-phenyl, AC₅₀ = 1.1 μM, Max Resp. 115% | Compound 3b: 2,4-dimethoxy-N-methyl, TRIM24 Kd < 100 nM (BROMOscan), BRPF1 Kd = 14 nM |
| Quantified Difference | 4-methoxy → 3-methoxy shift improves PKM2 AC₅₀ by 14.8-fold in the hPKM2 luminescent pyruvate kinase-luciferase coupled assay |
| Conditions | hPKM2: recombinant human PKM2 enzyme, luminescent pyruvate kinase-luciferase coupled assay; TRIM24: BROMOscan binding assay, recombinant TRIM24 PHD-bromodomain |
Why This Matters
Procurement of the correct 2,5-dimethoxy regioisomer rather than the 3,4- or 2,4-dimethoxy variant is critical because methoxy position dictates which bromodomain, kinase, or nuclear receptor targets are engaged—a 15-fold potency swing observed within the same scaffold means that regioisomer substitution would invalidate any screening campaign or SAR study.
- [1] Walsh, M.J., Brimacombe, K.R., Veith, H., Bougie, J.M., Daniel, T., Leister, W., Cantley, L.C., Vander Heiden, M.G., Shen, M., Auld, D.S., Thomas, C.J., Boxer, M.B. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg. Med. Chem. Lett. 2011, 21, 6322–6327. Table 2. View Source
- [2] Palmer, W.S., Poncet-Montange, G., Liu, G., Petrocchi, A., Reyna, N., Subramanian, G., Theroff, J., Yau, A., Kost-Alimova, M., Bardenhagen, J.P., Leo, E., Shepard, H.E., Tieu, T.N., Shi, X., Zhan, Y., Zhao, S., Barton, M.C., Draetta, G., Toniatti, C., Jones, P., Geck Do, M., Andersen, J.N. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. J. Med. Chem. 2016, 59, 1440–1454. PDB: 4YAD. View Source
